N-Acetyl-D-methionine

Nutritional bioavailability Methionine-sparing activity Chick growth assay

N-Acetyl-D-methionine is a highly stereospecific N-acetylated D-amino acid that exhibits zero methionine-sparing value in animal models, making it the definitive negative control for distinguishing authentic methionine bioavailability from experimental noise. Unlike L-isomer or free D-methionine, this compound resists in vivo deacetylation and accumulates intact in plasma without releasing free methionine. Ideal for enzyme characterization (N-acylamino acid racemases and N-acyl-D-amino acid amidohydrolases), chiral purity reference standards, and amino acid transporter studies. Order high-purity (>99%) N-Acetyl-D-methionine today to ensure reproducible, stereochemically defined results in your research.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
CAS No. 1109-92-8
Cat. No. B074173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-methionine
CAS1109-92-8
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
InChIKeyXUYPXLNMDZIRQH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-methionine (CAS 1109-92-8): A Stereospecific Methionine Derivative for Research, Enzyme Characterization, and Comparative Toxicology


N-Acetyl-D-methionine (CAS 1109-92-8) is an N-acetylated D-amino acid derivative of methionine, where an acetyl group is attached to the nitrogen atom of the D-methionine amino group [1]. It belongs to the class of N-acetylmethionine compounds and exists as a crystalline solid with a melting point of 103-106 °C [2]. Unlike its L-isomer counterpart (N-acetyl-L-methionine), which serves as a bioavailable methionine source in nutritional applications, N-acetyl-D-methionine exhibits stereospecific metabolic behavior characterized by minimal in vivo conversion to free methionine and negligible nutritional value in mammalian systems [3]. This compound is primarily utilized as a substrate for identifying and characterizing N-acylamino acid racemases and N-acyl-D-amino acid amidohydrolases, and as a negative control in nutritional bioavailability studies .

N-Acetyl-D-methionine (CAS 1109-92-8): Why Substitution with N-Acetyl-L-methionine or Free Methionine Fails in Critical Research Applications


N-Acetyl-D-methionine cannot be generically substituted by its L-isomer (N-acetyl-L-methionine) or by free D-methionine or L-methionine due to profound stereospecific differences in metabolic fate, enzymatic deacetylation, and nutritional bioavailability. In vivo studies demonstrate that N-acetyl-D-methionine fails to support growth in rats and chicks, exhibiting a methionine-sparing value of zero, whereas N-acetyl-L-methionine achieves 100% efficacy [1]. Mechanistically, the acetate moiety of N-acetyl-D-methionine is not readily metabolized to CO₂, and the compound accumulates intact in plasma without releasing free methionine [2]. In contrast, free D-methionine is partially convertible to L-methionine and exhibits approximately 30% oral bioavailability in humans, while N-acetyl-L-methionine undergoes rapid deacetylation and is metabolically equivalent to free L-methionine [3]. These divergent properties make N-acetyl-D-methionine uniquely suited as a negative control in nutritional studies and as a selective substrate for specific amidohydrolase enzymes, whereas substitution with any alternative would invalidate experimental outcomes [4].

N-Acetyl-D-methionine (CAS 1109-92-8): Quantifiable Differentiation from Closest Analogs — A Procurement Evidence Guide


N-Acetyl-D-methionine Exhibits Zero Methionine-Sparing Value in Chicks, Compared to 100% for N-Acetyl-L-methionine

In chick growth assays using methionine-deficient diets containing equal protein contributions from soybean, casein, and gelatin, N-acetyl-L-methionine demonstrated a methionine-sparing value of 100%, whereas N-acetyl-D-methionine exhibited a methionine-sparing value of zero [1]. This stark stereospecific difference confirms that the D-isomer provides no nutritional methionine equivalence in avian species, in agreement with earlier rat studies employing intact protein diets [2].

Nutritional bioavailability Methionine-sparing activity Chick growth assay

N-Acetyl-D-methionine Plasma Methionine Elevation in Pigs is Only 3.8% of L-Methionine Response Following Oral Loading

In young pigs administered oral loads (2 mmol/kg body weight), L-methionine increased mean peak portal plasma methionine from a baseline of 6.44 to 340 µmol/100 ml (a 52.8-fold increase). In contrast, N-acetyl-D-methionine produced only a minimal rise in mean peak portal plasma methionine to 13.0 ± 4.31 µmol/100 ml, while the intact N-acetyl-D-methionine itself accumulated to 251 ± 32.0 µmol/100 ml in portal plasma [1]. N-acetyl-L-methionine, for comparison, increased peak portal methionine to 291 µmol/100 ml and was not detectable as the intact acetylated form [2].

Pharmacokinetics Plasma methionine concentration In vivo bioavailability

N-Acetyl-D-methionine Exhibits No Nutritional Bioactivity (RBV 0%), Contrasting with N-Acetyl-L-methionine (RBV ~100%) and D-Methionine (RBV ~30% in Humans)

In a comprehensive review of sulfur amino acid utilization across species, N-acetyl-L-methionine was assigned a relative oral bioavailability (RBV) value near 100% (isosulfurous basis with L-methionine set at 100%). In contrast, the D-isomer of acetylated methionine (N-acetyl-D-methionine) was explicitly noted to have no bioactivity (RBV 0%) [1]. Notably, free D-methionine exhibits an intermediate RBV of approximately 30% in humans, indicating that N-acetylation of the D-isomer completely abolishes any residual bioavailability that the free D-amino acid might possess [2].

Relative oral bioavailability (RBV) Sulfur amino acid metabolism Species comparative nutrition

N-Acetyl-D-methionine Demonstrates Potency of 4-40% Relative to L-Methionine in Mouse Growth Assays

In a comparative study of 16 methionine derivatives and analogs in mice, N-acetyl-D-methionine exhibited a potency between 4 and 40% relative to L-methionine, calculated as the ratio of the slopes of dose-response curves [1]. This low and variable potency contrasts sharply with N-acetyl-L-methionine, which was described as 'well utilized,' and with L-methionine sulfoxide and D-methionine, which also showed good utilization [2]. The double derivative N-acetyl-L-methionine sulfoxide reduced potency below 60%, while D-methionine sulfoxide fell into the same 4-40% range as N-acetyl-D-methionine [3].

Nutritional potency Mouse growth assay Dose-response

N-Acetyl-D-methionine Resists Deacetylation and Does Not Produce 14CO2 from Acetate Moiety, Unlike N-Acetyl-L-methionine

In Sprague-Dawley rats dosed orally or intraperitoneally with N-[1-14C]acetyl-D-methionine, the acetate moiety was not readily metabolized to 14CO2 over a 24-hour period. In contrast, N-[1-14C]acetyl-L-methionine yielded the same amount of 14CO2 as sodium [1-14C]acetate, indicating complete and rapid deacetylation [1]. Furthermore, 35S tissue distribution studies confirmed that L-methionine from N-acetyl-L-methionine is metabolically equivalent to free L-methionine, whereas N-acetyl-D-methionine showed no such equivalence [2].

Metabolic stability Deacetylation resistance Radioisotope tracing

N-Acetyl-D-methionine Can Be Chromatographically Resolved from Its L-Isomer Using Astec (R,R) P-CAP Chiral HPLC Column

N-Acetyl-D-methionine and N-acetyl-L-methionine can be baseline resolved using an Astec (R,R) P-CAP chiral HPLC column (25 cm × 4.6 mm I.D., 5 μm particles) with a mobile phase of 20 mM ammonium acetate in acetonitrile:methanol (70:30, v/v) at a flow rate of 1 mL/min and detection at 230 nm . This validated chromatographic method enables precise quantification of enantiomeric purity and is suitable for quality control of N-acetyl-D-methionine batches intended for research use .

Chiral separation HPLC analysis Enantiomer resolution

N-Acetyl-D-methionine (CAS 1109-92-8): Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Negative Control in Methionine Bioavailability and Nutritional Sparing Assays

Given its methionine-sparing value of zero in chicks and rats [1] and its negligible elevation of plasma methionine in pigs [2], N-acetyl-D-methionine serves as an ideal negative control in experiments designed to quantify the bioavailability of methionine analogs, peptides, or novel delivery formulations. Its complete lack of nutritional activity ensures that any observed growth response or plasma methionine increase can be confidently attributed to the test compound rather than to endogenous methionine release. This application is particularly relevant for animal nutrition companies evaluating methionine supplements and for academic laboratories studying sulfur amino acid metabolism [3].

Substrate for N-Acyl-D-amino Acid Amidohydrolase Enzyme Characterization and Screening

The resistance of N-acetyl-D-methionine to deacetylation in vivo, as demonstrated by negligible 14CO2 production from the acetate moiety [1], indicates that specific N-acyl-D-amino acid amidohydrolases are required for its hydrolysis. This compound is explicitly recommended by major chemical suppliers as a substrate to identify, differentiate, and characterize N-acylamino acid racemases and N-acyl-D-amino acid amidohydrolases [2]. Pharmaceutical and biotechnology companies engaged in enzyme discovery or directed evolution can utilize N-acetyl-D-methionine in high-throughput screens to identify novel biocatalysts with D-amino acid deacylase activity [3].

Reference Standard for Chiral Purity Assessment in Quality Control

The validated chiral HPLC method using Astec (R,R) P-CAP column enables baseline separation of N-acetyl-D-methionine from its L-isomer [1]. This analytical capability supports the use of N-acetyl-D-methionine as a reference standard in quality control laboratories for verifying the enantiomeric purity of methionine derivatives intended for pharmaceutical or nutritional applications. Contract research organizations (CROs) and analytical testing facilities can employ this method to certify the stereochemical integrity of methionine-based compounds, with N-acetyl-D-methionine serving as the D-enantiomer marker [2].

Metabolically Inert Tracer for Methionine Transport and Accumulation Studies

Because N-acetyl-D-methionine accumulates intact in portal plasma at concentrations of 251 ± 32.0 µmol/100 ml following oral loading, without significantly increasing free methionine levels [1], it functions as a metabolically inert probe for studying amino acid transport mechanisms. Researchers investigating methionine uptake pathways in intestinal or hepatic tissues can use N-acetyl-D-methionine to distinguish between transport processes that are stereospecific for L-amino acids versus those that accept D-configuration or N-acetylated derivatives. This application is particularly valuable for academic laboratories studying amino acid transporter biology and for pharmaceutical companies developing prodrug strategies that rely on amino acid transporters for oral delivery [2].

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